molecular formula C9H6BrClS B061854 2-Bromo-5-chloro-3-methylbenzo[b]thiophene CAS No. 175203-60-8

2-Bromo-5-chloro-3-methylbenzo[b]thiophene

Cat. No.: B061854
CAS No.: 175203-60-8
M. Wt: 261.57 g/mol
InChI Key: RWFPSUKDYYBMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-3-methylbenzo[b]thiophene is an organic compound with the molecular formula C₉H₆BrClS It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-methylbenzo[b]thiophene typically involves the bromination and chlorination of 3-methylbenzo[b]thiophene. One common method includes the use of N-bromosuccinimide (NBS) for bromination and a suitable chlorinating agent for chlorination. The reaction is usually carried out under controlled conditions to ensure selective substitution at the desired positions on the benzo[b]thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-methylbenzo[b]thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent side reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[b]thiophenes depending on the nucleophile or electrophile used.

    Oxidation Reactions: Major products are sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and other reduced derivatives.

Scientific Research Applications

2-Bromo-5-chloro-3-methylbenzo[b]thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-methylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylbenzo[b]thiophene
  • 5-Chloro-3-methylbenzo[b]thiophene
  • 2-Bromo-5-chlorothiophene

Uniqueness

2-Bromo-5-chloro-3-methylbenzo[b]thiophene is unique due to the presence of both bromine and chlorine substituents on the benzo[b]thiophene ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these substituents allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry and materials science.

Properties

IUPAC Name

2-bromo-5-chloro-3-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c1-5-7-4-6(11)2-3-8(7)12-9(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFPSUKDYYBMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370787
Record name 2-Bromo-5-chloro-3-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-60-8
Record name 2-Bromo-5-chloro-3-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chloro-3-methylbenzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chloro-3-methylbenzo[b]thiophene
Reactant of Route 3
2-Bromo-5-chloro-3-methylbenzo[b]thiophene
Reactant of Route 4
2-Bromo-5-chloro-3-methylbenzo[b]thiophene
Reactant of Route 5
2-Bromo-5-chloro-3-methylbenzo[b]thiophene
Reactant of Route 6
2-Bromo-5-chloro-3-methylbenzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.